molecular formula C26H32N4O4 B6514428 N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892290-04-9

N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514428
CAS RN: 892290-04-9
M. Wt: 464.6 g/mol
InChI Key: YUJQQVCRFXVIDZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylpiperidine, an amide, and a tetrahydroquinazoline. Benzylpiperidine derivatives have been studied for their potential in treating neurological diseases . They are known to act as antagonists for muscarinic receptors, specifically muscarinic receptor 4 (M4), and have been implicated in the treatment of diseases such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzylpiperidine compounds are generally synthesized through a series of reactions involving the benzyl group and piperidine .

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.

Mode of Action

This compound acts as an antagonist at the muscarinic receptor 4 (M4) . As an antagonist, it binds to the receptor and blocks its activation by endogenous acetylcholine or other agonists. This inhibition can lead to various downstream effects depending on the specific role of the M4 receptor in different tissues and cells.

Result of Action

The antagonism of the M4 receptor by this compound can result in various molecular and cellular effects, potentially beneficial for treating neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, and the cognitive deficits associated with schizophrenia .

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-34-16-15-30-25(32)22-8-7-21(18-23(22)28-26(30)33)24(31)27-11-14-29-12-9-20(10-13-29)17-19-5-3-2-4-6-19/h2-8,18,20H,9-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQQVCRFXVIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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